![molecular formula C11H13BrN2S2 B2854952 3-allyl-6-(methylthio)benzo[d]thiazol-2(3H)-imine hydrobromide CAS No. 2034402-75-8](/img/structure/B2854952.png)

3-allyl-6-(methylthio)benzo[d]thiazol-2(3H)-imine hydrobromide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

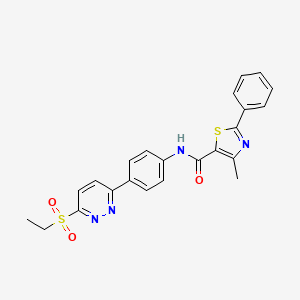

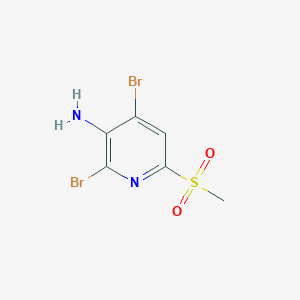

“3-allyl-6-(methylthio)benzo[d]thiazol-2(3H)-imine hydrobromide” is a chemical compound with the linear formula C11H13BrN2S . It’s a derivative of benzothiazole, a heterocyclic compound containing a phenyl ring and a thiazole ring .

Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . A series of new 3-[(5-aryl-1,3,4-oxadiazol-2-yl)methyl]benzo[d]thiazol-2(3H)-ones were synthesized by reaction of (5-substituted-2-oxobenzothiazolin-3-yl)-acetohydrazide with various aromatic acids in POCl3 under reflux conditions .科学的研究の応用

Antidepressant and Anticonvulsant Effects

Research has indicated that derivatives of benzo[d]thiazol, such as the compound , have potential applications in the treatment of depression and convulsions . These compounds have been tested for their efficacy in increasing serotonin and norepinephrine concentrations, which are crucial neurotransmitters involved in mood regulation and seizure control.

Synthesis of Marine Natural Products

The unique molecular structure of benzo[d]thiazol derivatives makes them suitable for the synthesis of marine natural products . These compounds can mimic the biological activities of substances found in marine organisms, which are often used in the development of new medications.

Microbial Diversity Research

Benzo[d]thiazol derivatives are used to study the genomic composition and molecular-biological mechanisms of microorganisms in extreme environments like the polar regions . This research can lead to the discovery of new microbial species and secondary metabolites with potential pharmaceutical applications.

Chemical Synthesis Research

The compound’s structure allows for its use in chemical synthesis research, where it can serve as a building block for creating a variety of chemical compounds. This includes the development of novel organic molecules with potential industrial and pharmaceutical uses .

Material Science Applications

In material science, the compound’s properties can be harnessed to create new materials with specific characteristics, such as increased durability or enhanced electrical conductivity. This has implications for the development of advanced materials for technology and construction .

Analytical Chemistry

Due to its unique chemical properties, the compound can be used in analytical chemistry as a reagent or a standard for calibrating instruments and validating analytical methods .

Biological Studies

The compound can be utilized in biological studies to understand the interaction between small molecules and biological systems. This can provide insights into the mechanisms of diseases and the development of targeted therapies .

Environmental Science

In environmental science, the compound can be used to study the impact of chemicals on ecosystems. It can also be involved in the development of environmentally friendly pesticides and herbicides that minimize ecological disruption .

作用機序

Target of Action

Similar compounds have been investigated for their potential antidepressant and anticonvulsant effects .

Mode of Action

It’s worth noting that similar benzo[d]thiazol derivatives have shown potential antidepressant and anticonvulsant effects .

Biochemical Pathways

It has been suggested that similar compounds may exert their antidepressant activity by increasing the concentrations of serotonin and norepinephrine .

Result of Action

Similar compounds have shown potential antidepressant and anticonvulsant effects .

特性

IUPAC Name |

6-methylsulfanyl-3-prop-2-enyl-1,3-benzothiazol-2-imine;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2S2.BrH/c1-3-6-13-9-5-4-8(14-2)7-10(9)15-11(13)12;/h3-5,7,12H,1,6H2,2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTOQNWRHIZOYBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC2=C(C=C1)N(C(=N)S2)CC=C.Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrN2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-allyl-6-(methylthio)benzo[d]thiazol-2(3H)-imine hydrobromide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,4-dimethoxybenzamide](/img/structure/B2854872.png)

![3-Ethenylsulfonyl-N-[5-(furan-2-yl)-2-methylpyrazol-3-yl]propanamide](/img/structure/B2854873.png)

![3-((5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-yl)amino)propan-1-ol](/img/structure/B2854878.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)propanamide](/img/structure/B2854884.png)

![6-(1H-pyrazol-1-yl)-2-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2854887.png)